2-Methoxy-2-(oxolan-3-yl)acetic acid
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Overview
Description
2-Methoxy-2-(oxolan-3-yl)acetic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . . This compound is characterized by the presence of a methoxy group and an oxolane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with methoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The process may include continuous flow reactors and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-Methoxy-2-(oxolan-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxolane groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-(oxolan-2-yl)acetic acid: Similar in structure but with a different position of the oxolane ring.
3-Furanacetic acid, tetrahydro-α-methoxy: Another name for 2-Methoxy-2-(oxolan-3-yl)acetic acid.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a methoxy group and an oxolane ring makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(7(8)9)5-2-3-11-4-5/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKOTNKGAPYGIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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